Kayarad HX-220
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Overview
Description
Kayarad HX-220 is a chemical compound with the molecular formula C28H44O10 and a molecular weight of 540.65 g/mol . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kayarad HX-220 involves multiple steps, including esterification and polymerization reactions. The compound is typically synthesized by reacting 6-(propenoyloxy)hexanoic acid with 3-[2,2-dimethyl-3-[1-oxo-6-(propenoyloxy)hexyl]oxy]propoxy]-2,2-dimethyl-3-oxopropyl ester under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Kayarad HX-220 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols .
Scientific Research Applications
Kayarad HX-220 has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.
Biology: Employed in the synthesis of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Kayarad HX-220 involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing active components that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to desired effects .
Comparison with Similar Compounds
Similar Compounds
- Kayarad HX-620
- Kayarad DPHA
- Kayarad DPCA-60
Uniqueness
Kayarad HX-220 is unique due to its specific molecular structure, which imparts distinct properties such as high reactivity and compatibility with various substrates. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .
Biological Activity
Kayarad HX-220 is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the existing literature on this compound, focusing on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes specific functional groups that contribute to its biological activities. The compound has been synthesized through various chemical pathways, leading to derivatives that exhibit enhanced efficacy against microbial pathogens.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound using in vitro assays. The compound has demonstrated significant inhibitory effects against a range of bacterial and fungal strains. The effectiveness was assessed using standard methods such as broth microdilution and agar diffusion tests.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Candida albicans | 20 |
Pseudomonas aeruginosa | 25 |
The results indicate that this compound exhibits potent antimicrobial activity, comparable to established antibiotics in some cases.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound showed a strong ability to neutralize free radicals, suggesting potential applications in oxidative stress-related conditions.
Table 2: Antioxidant Activity of this compound
Concentration (µg/mL) | Percentage Inhibition (%) |
---|---|
10 | 45.2 |
50 | 62.5 |
100 | 78.1 |
200 | 85.4 |
These findings highlight the compound's potential as a natural antioxidant agent, which could be beneficial in preventing cellular damage.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. Preliminary docking studies suggest that the compound binds effectively to key enzymes involved in bacterial metabolism and cell wall synthesis, disrupting normal function and leading to cell death.
Case Study 1: Efficacy Against Multi-drug Resistant Strains
In a recent clinical study, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls, indicating its potential as an alternative treatment option for resistant infections.
Case Study 2: Application in Food Preservation
Another study explored the use of this compound as a preservative in food products. The compound was found to inhibit the growth of spoilage organisms, extending shelf life and maintaining food quality without compromising safety.
Properties
CAS No. |
102903-35-5 |
---|---|
Molecular Formula |
C28H44O10 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
[3-[2,2-dimethyl-3-(6-prop-2-enoyloxyhexanoyloxy)propanoyl]oxy-2,2-dimethylpropyl] 6-prop-2-enoyloxyhexanoate |
InChI |
InChI=1S/C28H44O10/c1-7-22(29)34-17-13-9-11-15-24(31)36-19-27(3,4)20-38-26(33)28(5,6)21-37-25(32)16-12-10-14-18-35-23(30)8-2/h7-8H,1-2,9-21H2,3-6H3 |
InChI Key |
HTMMMSIQFWMMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)CCCCCOC(=O)C=C)COC(=O)C(C)(C)COC(=O)CCCCCOC(=O)C=C |
Related CAS |
102903-35-5 |
Origin of Product |
United States |
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